Anti-Proliferative Potency in Cisplatin-Resistant Cancer Cells
Ape1-IN-2 demonstrates significantly enhanced anti-proliferative activity against malignant cells, including those with acquired cisplatin resistance, compared directly to cisplatin. In head-to-head cell proliferation assays, Ape1-IN-2 achieved up to 18.11-fold greater inhibition than cisplatin [1]. This quantitative advantage is particularly pronounced in cisplatin-resistant cancer cell lines, where cisplatin shows markedly reduced efficacy. The Pt(IV) prodrug design enables intracellular platinum accumulation that circumvents the resistance mechanisms that limit cisplatin activity [1].
| Evidence Dimension | Cell growth inhibition (fold difference) |
|---|---|
| Target Compound Data | Up to 18.11-fold inhibition relative to cisplatin |
| Comparator Or Baseline | Cisplatin (reference platinum agent) |
| Quantified Difference | 18.11-fold greater inhibition |
| Conditions | In vitro cell proliferation assay; multiple malignant cell lines including cisplatin-resistant variants [1] |
Why This Matters
Researchers studying cisplatin-resistant cancer models require agents that maintain activity where cisplatin fails; Ape1-IN-2 provides an 18-fold potency advantage in this context, making it the preferred tool compound for investigating BER-targeted strategies to overcome platinum resistance.
- [1] Yuan Y, Fu D, Xu Y, Wang X, Deng X, Zhou S, Du F, Cui X, Deng Y, Tang Z. Pt(IV) Prodrug as a Potential Antitumor Agent with APE1 Inhibitory Activity. J Med Chem. 2022 Nov 24;65(22):15344-15357. View Source
